molecular formula C25H21N3O3S2 B492650 N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 667913-10-2

N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B492650
CAS No.: 667913-10-2
M. Wt: 475.6g/mol
InChI Key: QIKDKZMPFAZCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H21N3O3S2 and its molecular weight is 475.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS No. 667913-10-2) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C25H21N3O3S2
  • Molecular Weight : 475.58 g/mol
  • Structure : The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core linked to an acetylphenyl group via a thioacetamide moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Thieno[2,3-d]pyrimidine Core : Utilizing cyclization reactions involving appropriate precursors.
  • Thioacetylation : Involves the introduction of the thioacetamide functional group.
  • Acetylation : The introduction of the acetyl group on the phenyl ring.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrimidine derivatives. For example:

  • Compounds similar to N-(3-acetylphenyl)-2-thioacetamides have been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
StudyCompoundCancer TypeMechanism
Thieno derivativesBreast CancerInduces apoptosis via caspase activation
Pyrimidine analogsLung CancerInhibits cell cycle progression

Anti-inflammatory Properties

The thieno[2,3-d]pyrimidine scaffold is recognized for its anti-inflammatory effects. Research suggests that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The biological activity of N-(3-acetylphenyl)-2-thioacetamides may involve several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in disease processes (e.g., cyclooxygenases or protein kinases).
  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) can lead to changes in cellular signaling pathways.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress-related damage.

Case Studies

A few notable studies have explored the biological effects of structurally related compounds:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their antimicrobial activity against standard strains.
    • Results indicated a significant zone of inhibition for certain derivatives compared to controls.
  • Cancer Cell Line Studies :
    • A study evaluating the effects of pyrimidine derivatives on MCF-7 (breast cancer) cells showed that specific compounds led to a reduction in cell viability and induced apoptosis through mitochondrial pathways.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-15(29)16-7-5-8-17(13-16)26-21(30)14-32-25-27-23-22(19-11-6-12-20(19)33-23)24(31)28(25)18-9-3-2-4-10-18/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKDKZMPFAZCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.